(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-2-yl)methanol
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Overview
Description
(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-2-yl)methanol is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and drug design. This compound features a unique pyrazoloazepine core, which is known for its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-2-yl)methanol typically involves the following steps:
Alkylation: Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.
Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazoloazepine skeleton.
Reduction: Selective reduction of the lactam is accomplished using borane.
Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalable synthesis routes mentioned above can be adapted for large-scale production, ensuring the availability of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Selective reduction of the lactam group using borane.
Substitution: The free N-terminal of the diazepine can undergo Buchwald and Chan arylations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Borane is used for the selective reduction of the lactam group.
Substitution: Buchwald and Chan arylations typically involve palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions include various oxidized derivatives, reduced amines, and arylated pyrazoloazepine compounds.
Scientific Research Applications
(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-2-yl)methanol has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with a range of biological molecules .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepine-2-carboxylates: These compounds share a similar pyrazoloazepine core and are valuable scaffolds for drug design.
®-5-fluoro-4-(4-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)-N-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidin-2-amine: Another compound with a similar structure, used in complex with CDK6.
Uniqueness
(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-2-yl)methanol is unique due to its specific methanol functional group, which can influence its reactivity and biological activity. This distinguishes it from other similar compounds and makes it a valuable candidate for further research and development.
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepin-2-ylmethanol |
InChI |
InChI=1S/C9H14N2O/c12-7-8-6-9-4-2-1-3-5-11(9)10-8/h6,12H,1-5,7H2 |
InChI Key |
NKPIRDPNEUQAPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=NN2CC1)CO |
Origin of Product |
United States |
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